4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Description

Systematic Nomenclature and Structural Identification

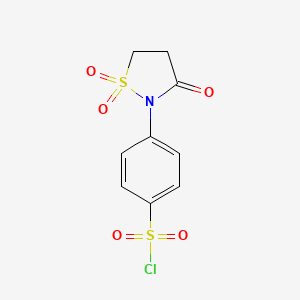

The compound’s IUPAC name, 4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride , systematically describes its molecular framework. Breaking down the nomenclature:

- Benzene-1-sulfonyl chloride denotes a benzene ring substituted at position 1 with a sulfonyl chloride group (-SO₂Cl), a highly electrophilic moiety common in acylating agents.

- 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl) specifies the substituent at the benzene ring’s position 4. The thiazolidine core contains a five-membered ring with one sulfur and one nitrogen atom. The 1λ⁶ notation indicates hypervalent sulfur in a +6 oxidation state, bonded to three oxygen atoms (trioxo groups) at positions 1 and 3.

Structural Components

| Component | Description |

|---|---|

| Benzene ring | Aromatic core with substitutions at positions 1 and 4. |

| Sulfonyl chloride (-SO₂Cl) | Electron-withdrawing group at position 1, enhancing electrophilicity. |

| Thiazolidin-2-yl group | Hypervalent sulfur heterocycle at position 4 with three ketone oxygen atoms. |

The molecular formula C₉H₈ClNO₅S₂ reflects this architecture, with a molecular weight of 333.76 g/mol. Computational models predict a planar benzene ring connected to a non-planar thiazolidine moiety, creating steric and electronic asymmetry.

Historical Development in Sulfonyl Chloride Chemistry

Sulfonyl chlorides emerged as critical intermediates in 19th-century organic synthesis, enabling sulfonamide drug development and polymer chemistry. The integration of sulfonyl chlorides with heterocycles like thiazolidines represents a modern evolution, driven by demands for functional complexity in agrochemicals and pharmaceuticals.

Key Milestones

- Early 20th Century: Sulfonyl chlorides gained prominence in the Fischer esterification and Friedel-Crafts reactions, though their instability limited applications.

- 1980s–2000s: Advances in stabilizing sulfonyl chlorides via electron-withdrawing groups facilitated their use in cross-coupling reactions.

- 2010s–Present: Hybrid systems like 4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride exemplify the fusion of sulfonyl reactivity with heterocyclic diversity, enabled by computational design and high-throughput screening.

PubChem’s documentation of this compound since 2025 highlights its role in contemporary research, with applications in covalent inhibitor design and polymer crosslinking.

Position Within Thiazolidine Derivative Classifications

Thiazolidines, saturated five-membered rings with sulfur and nitrogen, are classified by oxidation state and substitution patterns. This compound belongs to the 1,1,3-trioxo-1λ⁶-thiazolidine subclass, distinguished by hypervalent sulfur and multiple ketone groups.

Comparative Analysis of Thiazolidine Derivatives

| Subclass | Oxidation State | Key Features | Example Compounds |

|---|---|---|---|

| Simple thiazolidines | S(+2) | No oxygen substituents | Thiazolidine itself |

| Thiazolidinones | S(+4) | One ketone group at position 2 | Riluzole derivatives |

| 1,1,3-Trioxo-1λ⁶-thiazolidines | S(+6) | Three ketone groups, hypervalent sulfur | 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride |

The trioxo-thiazolidine motif confers exceptional electrophilicity, enabling nucleophilic attacks at both the sulfonyl chloride and hypervalent sulfur centers. This dual reactivity underpins its utility in synthesizing sulfonamide-linked polymers and bioactive conjugates.

Properties

IUPAC Name |

4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5S2/c10-18(15,16)8-3-1-7(2-4-8)11-9(12)5-6-17(11,13)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPCLPMSZPEGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with phosgene to form the corresponding isocyanate. This intermediate is then reacted with thioglycolic acid to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.

Cyclization Reactions: The presence of the 1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl moiety allows for cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include sulfonamide, sulfonate, sulfonothioate derivatives, sulfonic acids, and sulfinic acids. These products have diverse applications in pharmaceuticals, agrochemicals, and material science.

Scientific Research Applications

4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.

Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: It is investigated for its potential as an anti-HIV agent and other therapeutic applications.

Industry: The compound is employed in the production of polymers, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its ability to interact with nucleophiles and form covalent bonds. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group. The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity. Additionally, its unique structure allows it to participate in various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Key Observations :

- The trioxothiazolidine group in the target compound introduces three oxygen atoms, increasing polarity and oxidative stability compared to benzothiazole or thiazole derivatives .

- Alkyl ether substituents (e.g., octyloxy) reduce electrophilicity of the sulfonyl chloride group, favoring solubility in nonpolar solvents .

Physicochemical Property Analysis

- Solubility : The target compound’s trioxothiazolidine group increases water solubility relative to alkyl-substituted sulfonyl chlorides (e.g., 4-(octyloxy)benzene-1-sulfonyl chloride) .

- Stability : Trioxothiazolidine derivatives are prone to hydrolysis under acidic conditions, necessitating anhydrous synthesis protocols .

Biological Activity

4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₉H₈ClNO₅S₂. It features a sulfonyl chloride group attached to a benzene ring and a thiazolidine derivative. This compound is recognized for its potential biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

- Benzene ring : Provides stability and hydrophobic characteristics.

- Sulfonyl chloride group : Enhances reactivity towards nucleophiles.

- Thiazolidine moiety : Imparts specific biological activity.

The presence of these functional groups allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Antiproliferative Activity

Research indicates that derivatives of 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride exhibit significant antiproliferative activity against various human cancer cell lines. A study evaluated its derivatives against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results are summarized in the following table:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 16f | HepG2 | 6.19 ± 0.50 |

| 16f | MCF-7 | 5.10 ± 0.40 |

| 16e | HCT116 | 12.34 ± 0.60 |

| 16d | HepG2 | 15.00 ± 0.70 |

These findings suggest that the compound may act as a potent anticancer agent, outperforming some established chemotherapeutics like sorafenib and doxorubicin in certain cases .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of protein tyrosine phosphatases : This action is crucial for regulating cellular signaling pathways related to cancer progression.

- Induction of apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, contributing to its antiproliferative effects.

Antioxidant Activity

In addition to its anticancer properties, compounds related to thiazolidinones have demonstrated antioxidant activity. For instance, studies reported that certain thiazolidinone derivatives significantly inhibited lipid peroxidation, indicating their potential to protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinone derivatives:

- Anticancer Studies : A derivative was tested against multiple cancer cell lines with promising results, showing IC₅₀ values lower than those of standard treatments.

- Antioxidant Studies : Compounds were evaluated for their ability to scavenge free radicals and prevent oxidative damage in cellular models.

- Enzyme Inhibition Studies : The compound's interaction with specific enzymes was assessed to understand its potential therapeutic applications better.

Summary of Key Findings

The biological activities associated with 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride include:

- Significant antiproliferative effects against various cancer cell lines.

- Potential antioxidant properties that could mitigate oxidative stress.

- Specific interactions with enzymes that may provide therapeutic pathways.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride?

- Answer : The compound can be synthesized via chlorination of its sulfonic acid precursor using thionyl chloride (SOCl₂) under reflux conditions. This method is analogous to the synthesis of 1,1-dioxo-1λ⁶-benzo[b]thiophene-6-sulfonyl chloride, where SOCl₂ reacts with the sulfonic acid group at elevated temperatures (60–80°C) to yield the sulfonyl chloride derivative . Purification typically involves recrystallization or column chromatography to achieve >95% purity.

Q. How can the sulfonyl chloride group be confirmed spectroscopically?

- Answer :

- IR Spectroscopy : The SO₂Cl group exhibits a characteristic stretch at ~1200–1220 cm⁻¹ (asymmetric S=O) and ~1370–1390 cm⁻¹ (symmetric S=O) .

- ¹H NMR : Aromatic protons adjacent to the sulfonyl chloride group show deshielded signals (δ 7.5–8.5 ppm), while the thiazolidinone ring protons may appear as distinct multiplets .

- Reactivity Test : Reaction with aniline in dry dichloromethane produces a sulfonamide derivative, confirmed by the disappearance of the SO₂Cl IR peak and new N–H stretches at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during nucleophilic substitution reactions?

- Answer : Discrepancies in reaction yields or selectivity often arise from steric hindrance or electronic effects of the thiazolidinone ring. For example:

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may exhibit lower reactivity due to hindered access to the sulfonyl chloride group. Use smaller nucleophiles (e.g., methylamine) or polar aprotic solvents (DMF, DMSO) to enhance reactivity .

- Electronic Effects : Electron-withdrawing groups on the benzene ring (e.g., nitro) can activate the sulfonyl chloride toward substitution, while electron-donating groups (e.g., methoxy) may deactivate it. Computational modeling (DFT) can predict reactivity trends .

Q. How does the thiazolidinone-trioxo moiety influence biological activity in derivative compounds?

- Answer : The 1,1,3-trioxo-thiazolidin-2-yl group enhances hydrogen-bonding interactions with biological targets, as seen in sulfonamide derivatives with antitumor activity. For example:

- Anticancer Screening : Derivatives of 5-phenyl-1,3-thiazole-4-sulfonamide (structurally analogous) showed IC₅₀ values <10 µM against 60 cancer cell lines, attributed to the thiazole ring’s planar geometry and sulfonamide’s ability to inhibit carbonic anhydrase .

- Antimicrobial Activity : The trioxo group may disrupt bacterial membrane integrity via sulfonate ester formation with surface proteins .

Q. What experimental design optimizes cross-coupling reactions involving this sulfonyl chloride?

- Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or CuI for Suzuki-Miyaura or Ullmann-type couplings, respectively. For example, coupling with boronic acids requires anhydrous conditions and inert atmosphere .

- Solvent Optimization : DMF or THF improves solubility of aromatic intermediates, while Et₃N or K₂CO₃ acts as a base to neutralize HCl byproducts .

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR to detect SO₂Cl consumption .

Q. How to address low yields in sulfonamide derivative synthesis?

- Answer : Common issues include:

- Moisture Sensitivity : Ensure strict anhydrous conditions (molecular sieves, Schlenk line).

- Side Reactions : Competing hydrolysis of SO₂Cl to SO₃H can occur; use excess nucleophile (1.5–2 eq.) and avoid protic solvents .

- Purification Challenges : Employ reverse-phase HPLC for polar derivatives or silica gel chromatography with EtOAc/hexane gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.